![molecular formula C18H21N5O2S B2855480 2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705743-68-5](/img/structure/B2855480.png)
2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
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Description
2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on compounds with a similar structural framework to 2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one has demonstrated potential antimicrobial properties. For instance, the study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and tested their antimicrobial activity against various bacteria and fungi, showing that the antimicrobial activity varied depending on the type of Schiff base moiety used (Hamed et al., 2020). Similarly, Krolenko et al. (2016) found that new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which incorporate structural elements like piperidine or pyrrolidine rings, exhibited strong antimicrobial activity, highlighting a structure-activity relationship for these compounds (Krolenko et al., 2016).
Anticancer Properties
Compounds with similar structures have also been investigated for their anticancer properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and evaluated their anticancer and antiangiogenic effects against a mouse tumor model. They found significant reductions in tumor volume and cell number, along with increased lifespan in treated mice, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Another study by Kumar et al. (2013) on 2-oxo-2H-chromenylpyrazolecarboxylates demonstrated anticancer activity against various human cancer cell lines, further supporting the potential of structurally similar compounds in oncology (Kumar et al., 2013).
Drug Metabolite Exposure
Research on compounds related to 2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one has contributed to our understanding of drug metabolite exposure in humans. A study by Obach et al. (2018) utilized in vitro data and physiologically based pharmacokinetic modeling to estimate the circulating drug metabolite exposure of a compound with a high metabolite/parent drug ratio. This research aids in predicting the significance of circulating metabolites prior to drug administration in humans (Obach et al., 2018).
properties
IUPAC Name |
2-pyrazol-1-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-13(23-8-3-6-19-23)18(24)22-7-2-4-14(11-22)10-16-20-17(21-25-16)15-5-9-26-12-15/h3,5-6,8-9,12-14H,2,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQONHMOMBNYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one |
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